molecular formula C9H15IN4O B13551228 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide

Cat. No.: B13551228
M. Wt: 322.15 g/mol
InChI Key: OBBHUNFUTWRUTO-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group

Preparation Methods

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Amidation: The iodinated pyrazole is reacted with an appropriate amine, such as isopropylamine, to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can be compared with other similar compounds, such as:

    4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Another iodinated pyrazole derivative with different substituents.

    4-(4-Iodo-pyrazol-1-yl)piperidine: A compound with a similar pyrazole ring but different functional groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15IN4O

Molecular Weight

322.15 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C9H15IN4O/c1-6(2)13-8(9(11)15)5-14-4-7(10)3-12-14/h3-4,6,8,13H,5H2,1-2H3,(H2,11,15)

InChI Key

OBBHUNFUTWRUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C=C(C=N1)I)C(=O)N

Origin of Product

United States

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